1-(2-methoxyethyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Lipophilicity Drug-likeness Predicted ADME

Sourcing kinase-focused fragments with consistent, low lipophilicity and high solubility often limits early-stage SAR. 1-(2-Methoxyethyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034600-43-4) directly addresses this as an ideal fragment-sized starting point. • Predicted clogP of 0.06 ensures superior aqueous solubility vs. typical phenyl analogs (clogP 2-4), minimizing DMSO artifacts in cellular assays. • Low molecular weight (290.32 g/mol) and 8 H-bond acceptors enable high ligand efficiency, allowing synthetic growth without violating drug-likeness. • Well-defined N-substituent provides a distinct polarity and hydrogen-bonding profile, serving as a critical comparator for mapping kinase selectivity determinants.

Molecular Formula C13H18N6O2
Molecular Weight 290.327
CAS No. 2034600-43-4
Cat. No. B2821105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyethyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
CAS2034600-43-4
Molecular FormulaC13H18N6O2
Molecular Weight290.327
Structural Identifiers
SMILESCOCCNC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2
InChIInChI=1S/C13H18N6O2/c1-21-9-6-17-13(20)16-5-8-19-7-2-11(18-19)12-10-14-3-4-15-12/h2-4,7,10H,5-6,8-9H2,1H3,(H2,16,17,20)
InChIKeyORSRJGORWQNKJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034600-43-4: Structural Identity & Core Scaffold


1-(2-Methoxyethyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034600-43-4) is a synthetic pyrazolyl-urea derivative characterized by a pyrazine ring at the pyrazole 3-position and a 2-methoxyethyl substituent on one urea nitrogen . The compound belongs to a class of urea-linked pyrazoles recognized as privileged scaffolds in medicinal chemistry, particularly for kinase inhibition [1]. Its molecular formula is C13H18N6O2 with a molecular weight of 290.32 g/mol and a predicted clogP of 0.06 [2].

Why CAS 2034600-43-4 Cannot Be Replaced by Generic Analogs


Pyrazolyl-urea derivatives exhibit extreme sensitivity to N-substituent variations. Even minor changes in the urea side chain can drastically alter kinase selectivity profiles, as demonstrated by the p38 MAPK inhibitor series where IC50 values span from low nanomolar to micromolar ranges depending on the aryl or alkyl group [1]. The 2-methoxyethyl group in CAS 2034600-43-4 is predicted to impart lower lipophilicity (clogP 0.06) compared to phenyl-substituted analogs (clogP typically 2–4), which directly influences aqueous solubility, membrane permeability, and off-target binding [2]. Therefore, indiscriminate substitution with in-class compounds carrying different N-substituents risks loss of the target physicochemical and biological profile.

Quantitative Differentiation: CAS 2034600-43-4 vs Close Analogs


Predicted Lipophilicity Defines a Distinct Polarity Window

The target compound's predicted clogP of 0.06 places it in a significantly more polar regime than its phenyl-substituted analog 1-(3,4-dimethylphenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea, which has a predicted clogP of approximately 2.5 [1]. This ~2.4 log unit difference corresponds to a >100-fold shift in octanol/water partition coefficient, affecting solubility and membrane partitioning.

Lipophilicity Drug-likeness Predicted ADME

Increased Hydrogen Bonding Capacity

The target compound contains an additional ether oxygen in its 2-methoxyethyl substituent, providing an extra hydrogen bond acceptor (HBA) compared to analogs with simple alkyl or phenyl groups. The total HBA count for CAS 2034600-43-4 is 8, versus 7 for 1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea . This increased HBA capacity can enhance aqueous solubility and alter target binding interactions.

Hydrogen bonding Solubility Crystal engineering

Molecular Weight Advantage for Ligand Efficiency Optimization

With a molecular weight of 290.32 g/mol, the target compound is 108–108 g/mol lighter than benzhydryl- and trifluoromethylphenyl-substituted analogs (398.5 and 391.4 g/mol, respectively) . This lower MW improves ligand efficiency metrics (LE) when normalized for binding affinity, making it a more attractive starting point for lead optimization.

Ligand efficiency Fragment-based drug design MW-based selection

Kinase Inhibition Potential of the Pyrazolyl-Urea Scaffold

Although direct IC50 data for CAS 2034600-43-4 is not publicly available, the pyrazolyl-urea chemotype has demonstrated p38α MAPK IC50 values in the 0.037–0.069 µM range for closely related analogs [1]. The presence of the pyrazin-2-yl moiety at the pyrazole 3-position is a recurring motif in kinase inhibitors, including the Chk1 inhibitor class (IC50 3–10 nM) [2], suggesting potential kinase engagement.

Kinase inhibition p38 MAPK Anti-inflammatory

Optimal Research Use Cases for CAS 2034600-43-4


Fragment-Based Lead Generation for Kinase Targets

The low molecular weight (290.32 g/mol) and favorable clogP (0.06) position this compound as an ideal fragment-sized starting point for kinase inhibitor programs. Its predicted high ligand efficiency potential allows subsequent synthetic growth into more potent leads without violating drug-likeness criteria. [1]

Aqueous Solubility-Optimized Probe for Cellular Kinase Assays

With a predicted clogP of 0.06 and 8 hydrogen bond acceptors, the compound is expected to have superior aqueous solubility compared to its lipophilic analogs. This makes it suitable for cellular assays where DMSO concentrations must be minimized to avoid solvent artifacts. [1]

Comparative SAR Studies on Pyrazolyl-Urea N-Substituents

The compound serves as a critical comparator in SAR studies exploring the effect of N-substituent polarity on kinase selectivity. Its methoxyethyl group provides a distinct polarity and hydrogen-bonding profile relative to phenyl, benzhydryl, and trifluoromethyl analogs, enabling systematic mapping of selectivity determinants. [2]

In Silico Docking and Pharmacophore Model Validation

The compound's well-defined structure with multiple hydrogen bond acceptors and a moderate lipophilicity window makes it a useful test case for validating docking protocols and pharmacophore models targeting ATP-binding pockets in kinases. [2]

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